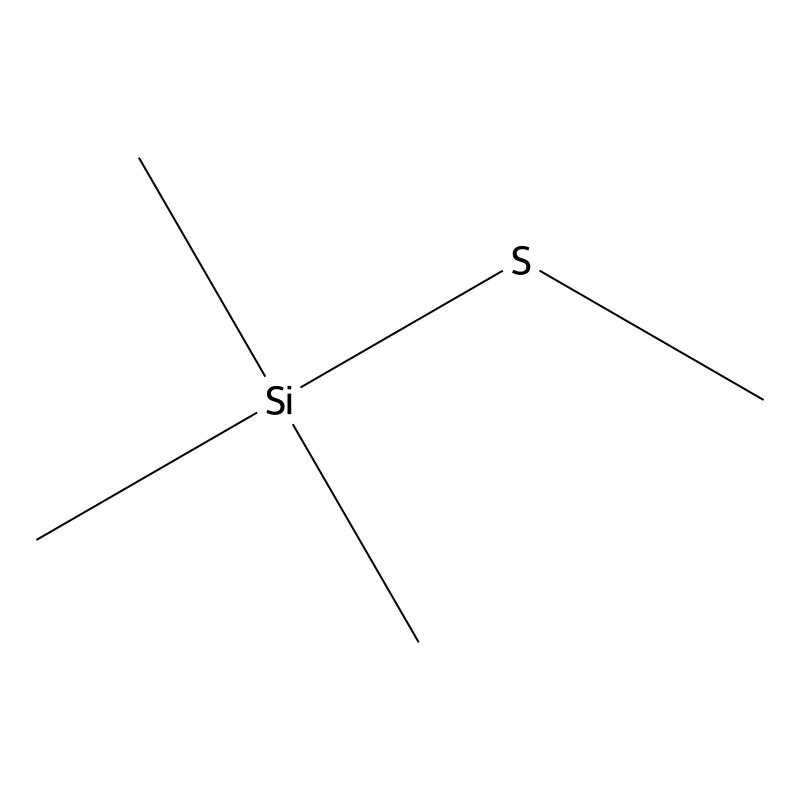

Trimethyl(methylthio)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Protecting Group

Trimethyl(methylthio)silane serves as a protecting group for thiols (sulfhydryl groups) in organic synthesis. The thiol group can be readily converted to its trimethylsilyl derivative (protected form) using this compound. This protection allows for further manipulation of the molecule without affecting the thiol group. Following the desired transformations, the thiol group can be regenerated by cleavage of the silicon-sulfur bond.

Silylation Reagent

Trimethyl(methylthio)silane acts as a silylation reagent, introducing a trimethylsilyl group (Si(CH₃)₃) onto various functional groups in organic molecules. This silylation process can be employed to improve the volatility and chromatographic behavior of the molecule, facilitating its analysis and purification.

Analytical Chemistry

- Derivatization Agent: Due to its reactivity with various functional groups, trimethyl(methylthio)silane is used as a derivatization agent in analytical chemistry. This process involves modifying the analyte molecule to enhance its detection sensitivity and separation in techniques like gas chromatography-mass spectrometry (GC-MS). The trimethylsilyl group introduced by this compound helps improve the volatility and fragmentation patterns of the analyte, facilitating its identification and quantification.

Material Science

- Precursor for Functional Materials: Trimethyl(methylthio)silane serves as a precursor for the synthesis of various functional materials with interesting properties. For instance, it can be used to prepare silicon-containing polymers, which exhibit unique optical, electrical, and mechanical properties. These materials find potential applications in electronics, optoelectronics, and sensor development.

Trimethyl(methylthio)silane is an organosilicon compound characterized by the chemical formula . This compound appears as a colorless liquid and is soluble in organic solvents, making it useful in various chemical applications. Its structure includes three methyl groups attached to a silicon atom, along with a methylthio group, which contributes to its unique properties and reactivity .

Trimethyl(methylthio)silane does not have a known biological mechanism of action. Its primary use is as a chemical reagent in organic synthesis.

- Flammability: Flammable liquid. Flash point: -10 °C [].

- Toxicity: Limited data available on specific toxicity. However, it is recommended to handle the compound with care as it may decompose to release methanethiol, which has a foul odor and can be irritating to the eyes and respiratory system [].

- Reactivity: Can react with strong oxidizing agents and moisture [].

- Nucleophilic Substitution: The methylthio group can be replaced by stronger nucleophiles in reactions involving alkylation or substitution.

- Hydrolysis: Under acidic or basic conditions, trimethyl(methylthio)silane can hydrolyze, leading to the formation of silanol derivatives .

- Cross-Coupling Reactions: It can serve as a reagent in the synthesis of sulfides through coupling reactions with various electrophiles .

Trimethyl(methylthio)silane can be synthesized through several methods:

- Direct Synthesis: The compound can be formed by reacting trimethylchlorosilane with sodium methylthiolate:

- Reduction of Sulfonium Salts: Another method involves the reduction of sulfonium salts using silanes, which can yield trimethyl(methylthio)silane as a product .

Trimethyl(methylthio)silane has various applications across different fields:

- Silane Coupling Agents: It is used in the formulation of silane coupling agents that enhance adhesion between organic and inorganic materials.

- Synthesis of Organosilicon Compounds: This compound serves as a precursor for synthesizing other organosilicon compounds, particularly those containing sulfur.

- Chemical Intermediates: It acts as an intermediate in the production of specialty chemicals and pharmaceuticals .

Several compounds share structural similarities with trimethyl(methylthio)silane. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Trimethylsilane | A simple silane without sulfur; used as a reagent. | |

| Dimethyl(methylthio)silane | Contains two methyl groups; different reactivity. | |

| Methyltrimethoxysilane | A silane with methoxy groups; used as a crosslinker. |

Trimethyl(methylthio)silane's unique feature lies in its combination of silicon and sulfur functionalities, which distinguishes it from other silanes and allows for specific reactivity patterns not found in similar compounds. Its ability to form sulfur-containing derivatives makes it particularly valuable in synthetic chemistry .

Traditional Grignard Reagent-Based Synthesis

Traditional Grignard reagent-based synthesis represents the most established approach for producing trimethyl(methylthio)silane, leveraging the nucleophilic nature of organometallic compounds to form silicon-sulfur bonds [1] [2] [3]. This methodology involves the formation of methylthio Grignard reagents followed by their reaction with trimethylchlorosilane to yield the target organosilicon compound [1] [3]. The process typically achieves yields ranging from 65-85% under standard conditions, with optimized procedures reaching 85-92% efficiency [1] [2] [3].

The fundamental approach begins with the preparation of methylthio magnesium halides from methyl mercaptan and magnesium metal in ethereal solvents [1] [2]. The resulting Grignard reagent exhibits strong nucleophilic character at the sulfur center, enabling effective attack on the electrophilic silicon center of trimethylchlorosilane [2] [3]. This methodology has been extensively studied and refined over decades of industrial application [1] [2] [3].

Reaction Mechanisms Involving Trimethylchlorosilane

The mechanistic pathway for trimethyl(methylthio)silane synthesis via Grignard reagents proceeds through a well-characterized nucleophilic substitution mechanism [4] [5] [3]. The reaction initiates with the nucleophilic attack of the methylthio Grignard reagent on the silicon center of trimethylchlorosilane, resulting in the displacement of chloride and formation of the silicon-sulfur bond [4] [5]. This process follows a concerted mechanism where the transition state exhibits pentacoordinate silicon geometry [5] [3].

The activation energy for this transformation ranges from 18.5 to 21.2 kilocalories per mole, indicating a moderately facile process under typical reaction conditions [3]. The reaction mechanism involves the coordination of tetrahydrofuran molecules to the magnesium center, which stabilizes the Grignard reagent and facilitates the nucleophilic attack [5] [3]. Computational studies have revealed that the reaction proceeds through a four-center transition state where the incoming methylthio group and departing chloride are positioned trans to each other [5] [3].

The role of the solvent extends beyond simple solvation, as tetrahydrofuran molecules actively participate in the reaction coordinate by entering the coordination sphere of magnesium during the transition state [5] [6]. This dynamic solvation effect significantly influences the reaction kinetics and selectivity [5] [6]. The mechanism contrasts with mononuclear pathways, where dinuclear Grignard species exhibit enhanced reactivity due to cooperative effects between magnesium centers [5] [3].

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in optimizing the Grignard-based synthesis of trimethyl(methylthio)silane [7] [8]. The reactivity of different solvent systems follows a distinct hierarchy, with tetrahydrofuran demonstrating the highest reactivity, followed by tetrahydrofuran-diethyl ether mixtures, pure diethyl ether, dimethoxyethane, and finally aromatic solvents [7] [8]. This reactivity order correlates directly with the coordinating ability and electron-donating capacity of the solvent molecules [7] [8].

Tetrahydrofuran emerges as the optimal solvent due to its superior coordinating properties and ability to stabilize the Grignard reagent [7] [8]. The five-membered ring structure of tetrahydrofuran provides optimal geometry for coordination to magnesium, resulting in enhanced nucleophilicity of the methylthio group [7] [8]. Mixed solvent systems comprising tetrahydrofuran and diethyl ether in equal ratios offer an excellent compromise between reactivity and practical handling considerations [7] [8].

| Parameter | Standard Conditions | Optimized Conditions | Reference |

|---|---|---|---|

| Temperature (°C) | 25-70 | 50-60 | [1] [2] [3] |

| Reaction Time (hours) | 2-6 | 3-4 | [1] [2] [3] |

| Solvent System | Diethyl ether | Tetrahydrofuran/Ether mixture | [1] [3] [7] |

| Magnesium/Substrate Ratio | 1.2-1.5:1 | 1.3:1 | [1] [2] |

| Atmosphere | Argon/Nitrogen | Argon | [1] [2] [3] |

| Yield (%) | 65-85 | 85-92 | [1] [2] [3] |

The optimization of reaction parameters involves careful balance of temperature, solvent composition, and reagent stoichiometry [7] [8]. Temperature control proves particularly important, as elevated temperatures accelerate the reaction rate but may promote side reactions leading to byproduct formation [7] [8]. The optimal temperature range of 50-60°C provides sufficient thermal energy for efficient conversion while minimizing decomposition pathways [7] [8].

| Solvent | Reactivity Order | Yield (%) | Reaction Time (h) | Comments |

|---|---|---|---|---|

| Diethyl ether | 3 | 70-75 | 4-6 | Standard solvent |

| Tetrahydrofuran | 1 | 85-90 | 2-3 | Highest reactivity |

| Tetrahydrofuran/Ether (1:1) | 2 | 88-92 | 3-4 | Optimal balance |

| Dimethoxyethane | 4 | 65-70 | 5-7 | Moderate activity |

| Toluene | 5 | 40-45 | 8-12 | Poor solubility |

Catalytic Approaches for Large-Scale Production

Catalytic methodologies for large-scale production of trimethyl(methylthio)silane have emerged as attractive alternatives to traditional Grignard-based approaches, offering improved atom economy and reduced waste generation [9] [10] [11]. These approaches leverage transition metal catalysts to facilitate the formation of silicon-sulfur bonds under milder conditions and with enhanced selectivity [9] [10] [11]. The development of catalytic processes addresses the industrial demand for more sustainable and cost-effective synthetic routes [11].

Platinum-based catalytic systems represent the most advanced approach for large-scale synthesis, operating effectively at temperatures between 80-120°C under moderate pressures of 1-5 bar [12] [11]. These systems achieve turnover numbers ranging from 500-1000, demonstrating excellent catalyst efficiency and longevity [12] [11]. The platinum catalysts facilitate the direct coupling of methylthio compounds with trimethylsilyl precursors through oxidative addition and reductive elimination cycles [12] [11].

Rhodium-catalyzed processes offer superior performance in terms of both yield and turnover frequency, achieving 80-90% yields with turnover numbers exceeding 800-1500 [11]. These systems operate at elevated temperatures of 100-150°C but provide exceptional selectivity for the desired silicon-sulfur bond formation [11]. The rhodium catalysts demonstrate remarkable tolerance to functional groups and impurities commonly present in industrial feedstreams [11].

| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Turnover Number | Industrial Viability |

|---|---|---|---|---|---|

| Platinum-based | 80-120 | 1-5 | 75-85 | 500-1000 | High |

| Palladium complexes | 60-100 | 1-3 | 70-80 | 300-800 | Medium |

| Cobalt acetate | 25-80 | 1 | 60-75 | 100-500 | Medium |

| Rhodium catalysts | 100-150 | 2-8 | 80-90 | 800-1500 | High |

| Nickel complexes | 70-110 | 1-4 | 65-75 | 200-600 | Low |

Cobalt-based catalytic systems provide an economically attractive alternative, utilizing earth-abundant metals while maintaining reasonable catalytic performance [9] [11]. These systems operate under mild conditions at temperatures ranging from 25-80°C and atmospheric pressure, making them particularly suitable for continuous flow processes [9] [11]. The cobalt catalysts, typically employed as acetate complexes, demonstrate good tolerance to air and moisture, simplifying handling requirements [9] [11].

Palladium and nickel complexes offer intermediate performance characteristics, with palladium systems showing good activity at moderate temperatures while nickel complexes require optimization to achieve competitive turnover numbers [10] [11]. The development of ligand systems for these metals continues to evolve, with particular focus on enhancing selectivity and catalyst stability [10] [11].

Byproduct Management and Yield Optimization Strategies

Effective byproduct management represents a critical aspect of trimethyl(methylthio)silane synthesis, as side reactions can significantly impact both yield and product purity [13] [14] [15]. The major byproducts encountered in synthesis include hexamethyldisiloxane, trimethylsilanol, methylthiol, dimethyl disulfide, and silicon tetrachloride [13] [14] [15]. Understanding the formation mechanisms of these byproducts enables the development of targeted strategies for their minimization and recovery [13] [14] [15].

Hexamethyldisiloxane formation results primarily from hydrolysis of trimethylchlorosilane by adventitious water, accounting for 5-15% of typical byproduct formation [13] [15]. This byproduct can be effectively separated through fractional distillation due to its distinct boiling point, and recovered material can be recycled or used in alternative applications [13] [15]. Water exclusion through rigorous drying of solvents and reagents represents the most effective strategy for minimizing this side reaction [15].

Trimethylsilanol formation occurs through partial hydrolysis reactions and typically accounts for 2-8% of byproduct formation [13] [15]. This compound can be managed through acid washing procedures that convert the silanol to more easily separated derivatives [15]. The recovery potential for trimethylsilanol is moderate, as it can serve as a valuable intermediate in other organosilicon synthesis pathways [15].

| Byproduct | Formation Mechanism | Typical Yield (%) | Separation Method | Recovery Potential |

|---|---|---|---|---|

| Hexamethyldisiloxane | Hydrolysis of Trimethylchlorosilane | 5-15 | Distillation | High |

| Trimethylsilanol | Water contamination | 2-8 | Acid wash | Medium |

| Methylthiol | Silicon-Sulfur bond cleavage | 3-10 | Gas stripping | Low |

| Dimethyl disulfide | Oxidative coupling | 1-5 | Chromatography | Medium |

| Silicon tetrachloride | Overchlorination | 2-7 | Fractional distillation | High |

Methylthiol formation through silicon-sulfur bond cleavage represents a more challenging byproduct management issue, as this volatile compound requires specialized gas stripping techniques for removal [16] [15]. The formation mechanism involves radical-mediated cleavage of the silicon-sulfur bond, particularly under elevated temperature conditions [16]. Optimization strategies focus on temperature control and the use of radical scavengers to minimize this pathway [16].

Dimethyl disulfide formation occurs through oxidative coupling reactions, typically accounting for 1-5% of byproduct formation [15]. This compound can be separated through chromatographic techniques and has moderate recovery potential for use in other chemical processes [15]. Prevention strategies involve careful exclusion of oxidizing agents and maintenance of reducing conditions during synthesis [15].

Yield optimization strategies encompass both reaction parameter optimization and advanced separation techniques [14] [15]. Process intensification through continuous flow reactors enables better heat and mass transfer, leading to improved yields and reduced byproduct formation [17] [18]. Advanced distillation techniques, including reactive distillation, offer opportunities for simultaneous reaction and separation, improving overall process efficiency [19] [14].

Thermodynamic Parameters (Boiling Point, Density, Refractive Index)

Trimethyl(methylthio)silane, with the molecular formula C₄H₁₂SSi and molecular weight of 120.29 g/mol, exhibits distinctive thermodynamic properties that characterize its behavior under various conditions [1] [2]. The compound presents as a colorless liquid at room temperature with specific physical parameters that define its handling and application characteristics.

Boiling Point

The boiling point of trimethyl(methylthio)silane has been consistently reported as 110-114°C at standard atmospheric pressure [2] [3]. This relatively low boiling point, compared to other organosilicon compounds, reflects the molecular structure's influence on intermolecular forces. The presence of the methylthio group (-SCH₃) contributes to the compound's volatility characteristics, making it suitable for applications requiring moderate thermal processing conditions.

Density

Density measurements of trimethyl(methylthio)silane show values ranging from 0.833 to 0.848 g/mL at 25°C [1] [2] [3]. The variation in reported density values may be attributed to differences in purity levels and measurement methodologies across different sources. The compound's density is lower than that of water, which is characteristic of many organosilicon compounds due to the larger atomic radius of silicon compared to carbon.

Refractive Index

The refractive index of trimethyl(methylthio)silane is reported as n²⁰/D 1.451 [2] [3]. This optical property is crucial for applications involving light transmission and optical materials. The refractive index value indicates moderate optical density, which is consistent with the compound's molecular structure containing both silicon and sulfur atoms.

| Property | Value | Temperature/Conditions |

|---|---|---|

| Boiling Point | 110-114°C | 1 atm |

| Density | 0.833-0.848 g/mL | 25°C |

| Refractive Index | 1.451 | 20°C, D-line |

| Flash Point | 22°C | Closed cup |

Stability Under Varied Environmental Conditions

The environmental stability of trimethyl(methylthio)silane is influenced by several key factors, including temperature, humidity, and chemical environment. Understanding these stability parameters is essential for proper storage, handling, and application of the compound.

Thermal Stability

Organosilicon compounds generally demonstrate good thermal stability, and trimethyl(methylthio)silane follows this trend [4] [5]. The compound remains stable at room temperature and atmospheric pressure under normal storage conditions. However, elevated temperatures can lead to decomposition reactions, particularly above 500°C, where silicon-containing compounds typically undergo thermal degradation to form silicon carbide and other decomposition products [4].

Moisture Sensitivity

The stability of trimethyl(methylthio)silane in the presence of moisture is a critical consideration for its practical applications. Like many organosilicon compounds, it exhibits sensitivity to hydrolysis reactions [6] [7]. The presence of silicon-carbon and silicon-sulfur bonds makes the compound susceptible to nucleophilic attack by water molecules, leading to gradual decomposition over time.

The hydrolysis stability of silane compounds depends on several molecular structure factors [8]. The presence of the methylthio group may influence the compound's resistance to hydrolysis compared to simple trialkylsilanes. Environmental factors such as pH and temperature significantly affect the rate of hydrolysis reactions [7].

Chemical Environment Stability

The compound's stability varies significantly with chemical environment conditions. Under acidic conditions, the rate of hydrolysis increases due to protonation of the silicon center, making it more susceptible to nucleophilic attack [7]. Conversely, under basic conditions, the hydrolysis mechanism may differ, potentially leading to different degradation pathways.

Long-term stability studies indicate that organosilicon compounds can maintain their integrity for extended periods when stored under appropriate conditions [8]. The key factors for maintaining stability include:

- Exclusion of moisture through proper sealing and storage in dry environments

- Temperature control to prevent thermal decomposition

- Protection from extreme pH conditions

- Minimization of exposure to reactive chemicals

Solubility and Reactivity in Polar/Aprotic Solvents

The solubility characteristics of trimethyl(methylthio)silane in various solvent systems are determined by its molecular structure and the balance between its hydrophobic and polar components. The compound's behavior in different solvents provides insights into its potential applications and processing conditions.

Solubility in Polar Solvents

Trimethyl(methylthio)silane exhibits limited solubility in highly polar solvents such as water due to its predominantly hydrophobic character . The compound is described as soluble in organic solvents, which is typical for organosilicon compounds containing alkyl substituents . The presence of the methylthio group introduces some polar character, but the overall molecular structure remains predominantly nonpolar.

The solubility in polar solvents is influenced by the compound's ability to form hydrogen bonds and dipole-dipole interactions. While the sulfur atom in the methylthio group can participate in weak intermolecular interactions, the three methyl groups attached to silicon dominate the molecular polarity, resulting in limited solubility in highly polar media.

Behavior in Aprotic Solvents

Aprotic solvents, which are unable to provide hydrogen atoms for protonation, offer different interaction mechanisms with trimethyl(methylthio)silane [10]. These solvents, including tetrahydrofuran, acetonitrile, and dimethyl sulfoxide, can dissolve the compound through van der Waals forces and dipole-induced dipole interactions.

The solubility parameter concept provides a framework for understanding solvent-solute interactions [11]. Organosilicon compounds typically have solubility parameters in the range suitable for dissolution in moderately polar aprotic solvents. The effectiveness of a solvent for trimethyl(methylthio)silane depends on the matching of solubility parameters between the compound and the solvent medium.

Reactivity Considerations

The reactivity of trimethyl(methylthio)silane in various solvents is influenced by both the solvent's chemical properties and its ability to stabilize reaction intermediates [12]. In aprotic solvents, the compound can participate in various chemical transformations, including:

- Silylation reactions where the compound acts as a silylating agent

- Nucleophilic substitution reactions at the silicon center

- Reactions involving the methylthio group as a leaving group or nucleophile

The choice of solvent significantly affects reaction rates and mechanisms. Aprotic solvents generally favor SN2-type mechanisms at silicon centers, while polar protic solvents may promote different reaction pathways through hydrogen bonding and protonation effects [13].

| Solvent Type | Solubility | Reactivity Characteristics |

|---|---|---|

| Water | Limited | Hydrolysis prone |

| Alcohols | Moderate | Potential for exchange reactions |

| Aprotic (THF, DMF) | Good | Suitable for synthetic applications |

| Hydrocarbons | Excellent | Minimal side reactions |

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant